4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide
Overview
Description
4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as NPPB and is known for its ability to block chloride channels.
Mechanism of Action
The mechanism of action of 4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide is through the blocking of chloride channels. Chloride channels are important for maintaining the electrical potential and ion balance of cells. By blocking these channels, the compound can disrupt the normal function of the cell and provide insight into the role of chloride channels in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide have been extensively studied. The compound has been shown to inhibit the secretion of mucus in airway epithelial cells, reduce the contraction of smooth muscle cells, and block the release of neurotransmitters from neurons. These effects can provide valuable information about the role of chloride channels in these processes and can potentially lead to the development of new therapies for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide in lab experiments is its ability to selectively block chloride channels. This specificity allows researchers to study the role of chloride channels in various biological processes without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity. High concentrations of the compound can lead to cell death and can potentially affect the results of experiments.
Future Directions
There are several future directions for research involving 4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide. One direction is to further investigate the mechanism of action and physiological effects of the compound. This can provide valuable information about the role of chloride channels in various biological processes and can potentially lead to the development of new therapies for diseases such as cystic fibrosis and asthma. Another direction is to explore the potential of the compound as a therapeutic agent. This can involve modifying the structure of the compound to improve its efficacy and reduce its toxicity. Overall, the potential applications of 4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide in scientific research are vast and can lead to significant advancements in our understanding of ion channel function and the development of new therapies for various diseases.
Scientific Research Applications
4-nitro-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been used in a variety of scientific research applications. It has been shown to block chloride channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This blockade can have a significant impact on the physiology of the cell and can be used to study the role of chloride channels in various biological processes.
properties
IUPAC Name |
4-nitro-N-[4-(3-phenylpropanoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(15-6-16-4-2-1-3-5-16)23-18-9-11-19(12-10-18)24-22(27)17-7-13-20(14-8-17)25(28)29/h1-5,7-14H,6,15H2,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRSPQPHIRVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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